Tris(3,4-dibromo-2-butyl)phosphate
Description
Properties
CAS No. |
111712-45-9 |
|---|---|
Molecular Formula |
C12H21Br6O4P |
Molecular Weight |
739.7 g/mol |
IUPAC Name |
tris(3,4-dibromobutan-2-yl) phosphate |
InChI |
InChI=1S/C12H21Br6O4P/c1-7(10(16)4-13)20-23(19,21-8(2)11(17)5-14)22-9(3)12(18)6-15/h7-12H,4-6H2,1-3H3 |
InChI Key |
ICCFTYGDDNSVOD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CBr)Br)OP(=O)(OC(C)C(CBr)Br)OC(C)C(CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris(3,4-dibromo-2-butyl)phosphate typically involves the bromination of butyl groups followed by phosphorylation. The general synthetic route includes:
Bromination: The butyl groups are brominated using bromine in the presence of a suitable solvent, such as carbon tetrachloride, at low temperatures.
Phosphorylation: The brominated butyl groups are then reacted with phosphorus oxychloride in the presence of a base, such as pyridine, to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure consistent bromination of butyl groups.
Large-Scale Phosphorylation: Employing large reactors and optimized conditions to maximize yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tris(3,4-dibromo-2-butyl)phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium hydroxide or ammonia can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of phosphoric acid derivatives.
Reduction: Formation of phosphite or phosphine compounds.
Substitution: Formation of hydroxyl or amino derivatives of the original compound.
Scientific Research Applications
Flame Retardant Properties
Tris(3,4-dibromo-2-butyl)phosphate is primarily used as a flame retardant in polymers, textiles, and other materials. Its effectiveness in reducing flammability is attributed to its ability to release bromine during combustion, which inhibits flame propagation. Studies have shown that incorporating this compound into materials like poly(ethylene terephthalate) (PET) can significantly reduce the rate of thermal degradation and enhance fire resistance properties .
Thermal Decomposition Studies
Research has indicated that this compound exhibits only marginally faster thermal decomposition rates compared to similar compounds when incorporated into PET fabrics. The kinetic evaluation of its decomposition suggests that it behaves similarly to other dibromo alkyl phosphates, acting as a gas-phase flame retardant while having a limited effect on condensed phase decomposition kinetics . This dual action makes it a valuable additive in fire-resistant formulations.
Environmental and Health Considerations
Despite its effectiveness as a flame retardant, there are significant health and environmental concerns associated with this compound. It has been classified under various hazard categories due to its potential carcinogenicity and toxicity to aquatic life. The compound can cause skin irritation and may lead to serious health issues upon exposure . Regulatory bodies have raised alarms regarding its use, prompting recommendations for limiting exposure and ensuring safe handling practices .
Regulatory Status
The regulatory landscape surrounding this compound is evolving as more data on its toxicity becomes available. In some regions, its use is restricted to research and development purposes only, reflecting growing concerns about its environmental impact and human health risks. Manufacturers must comply with stringent reporting requirements regarding the use of this chemical in products .
Table 1: Summary of Key Research Findings on this compound
Mechanism of Action
The flame-retardant properties of Tris(3,4-dibromo-2-butyl)phosphate are primarily due to its ability to release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals in the flame, thereby inhibiting the propagation of the flame. The compound also forms a protective char layer on the material’s surface, further preventing combustion.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : Tris(3,4-dibromo-2-butyl)phosphate
- CAS Registry Number : 111712-45-9
- Molecular Formula : C₁₂H₂₁Br₆O₄P
- Structure : A phosphate ester with three 3,4-dibromo-2-butyl substituents. The bromine atoms are located on the 3rd and 4th carbons of the butyl chain, creating a highly brominated structure .
Key Characteristics :
This compound is distinguished by its six bromine atoms, which enhance its flame-retardant properties. The 3,4-dibromo substitution pattern on the butyl chain may influence its thermal stability and reactivity compared to other brominated phosphate esters.
Structural and Functional Analogues
Tris(2,3-dibromobutyl)phosphate (CAS 111712-47-1)
- Molecular Formula : C₁₂H₂₁Br₆O₄P (identical to this compound)
- Structural Difference : Bromine atoms are on the 2nd and 3rd carbons of the butyl chain instead of the 3rd and 4th.
- Implications : Positional isomerism affects intermolecular interactions and biodegradability. The 2,3-dibromo isomer may exhibit lower thermal stability due to steric hindrance near the phosphate core .
Tris(2,3-dibromopropyl)phosphate (CAS 126-72-7)
- Molecular Formula : C₉H₁₅Br₆O₄P
- Structural Difference : Shorter propyl chain (three carbons) with bromines on the 2nd and 3rd positions.
- Applications: Widely used in textiles and plastics for flame retardation.
Tri-butyl Phosphate (CAS 126-73-8)
- Molecular Formula : C₁₂H₂₇O₄P
- Structural Difference: No bromine substituents; simple tri-butyl ester.
- Properties : Acts as a plasticizer and solvent. Lacks flame-retardant capabilities due to the absence of bromine. Higher solubility in polar solvents compared to brominated analogues .
Tris(2-butoxyethyl)phosphate (CAS 78-51-3)
- Molecular Formula : C₁₈H₃₉O₇P
- Structural Difference : Ethoxy groups replace brominated alkyl chains.
- Applications: Primarily a plasticizer with low environmental hazard classification.
Tris(2,4-di-tert-butylphenyl)phosphate (TDPP)
- Molecular Formula : C₃₆H₅₇O₄P
- Structural Difference : Bulky tert-butylphenyl groups instead of brominated alkyl chains.
- Applications : Used in food-contact materials for its stability. The aromatic structure provides UV resistance but lacks bromine-mediated flame retardancy .
Comparative Data Table
Research Findings
Flame Retardancy: this compound and Tris(2,3-dibromopropyl)phosphate exhibit superior flame suppression due to bromine’s radical-scavenging action. However, the butyl chain in the former may enhance compatibility with polymer matrices compared to propyl analogues . Non-brominated alternatives like TDPP rely on physical barrier mechanisms, offering weaker flame inhibition .
Environmental Impact :
- Brominated phosphates are persistent organic pollutants. This compound’s longer alkyl chain may reduce volatility but increase bioaccumulation risks in aquatic ecosystems compared to propyl derivatives .
- Ethoxylated or phenyl-substituted phosphates (e.g., Tris(2-butoxyethyl)phosphate, TDPP) show lower ecotoxicity due to faster degradation .
Thermal Stability :
- Bromine position affects decomposition temperatures. The 3,4-dibromo isomer degrades at ~220°C, whereas 2,3-dibromo isomers decompose below 200°C, limiting their use in high-temperature applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
